molecular formula C9H10FN B114959 5-Fluoro-2,3-dihydro-1H-inden-1-amine CAS No. 148960-33-2

5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No. B114959
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-UHFFFAOYSA-N
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Description

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a chemical compound with the CAS Number: 2340-06-9 . It has a molecular weight of 151.18 . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of indanones, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, has been achieved through various methods. These include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Another method involves a nickel-catalyzed reductive cyclization of a broad range of enones .


Molecular Structure Analysis

The molecular structure of “5-Fluoro-2,3-dihydro-1H-inden-1-amine” can be represented by the formula C9H7FO . The IUPAC Standard InChI is InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 .


Physical And Chemical Properties Analysis

“5-Fluoro-2,3-dihydro-1H-inden-1-amine” is a liquid at room temperature . It has a molecular weight of 151.18 . The IUPAC name of the compound is (1R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride .

Scientific Research Applications

  • Dopamine Receptor Agonists : Di Stefano et al. (2005) reported the synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists. These compounds showed potential as dopamine D(2)-like agonists, impacting the cGMP content in rat neostriatal membranes (Di Stefano et al., 2005).

  • Synthesis of Indanone Analogues : Rahimpour et al. (2018) developed a method for synthesizing 2-(4-amino-substituted benzylidene)indanone derivatives. These compounds are a novel class of 1-indanones, prepared via aromatic nucleophilic substitution (SNAr) reaction (Rahimpour et al., 2018).

  • Synthesis of Indenamine Hydrochloride : Prashad et al. (2006) described an efficient and economical synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride using 2-aminoindan as a starting material. This synthesis involves six steps with a 49% overall yield (Prashad et al., 2006).

  • Chiral Resolution Reagent : Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a chiral resolution reagent for α-chiral amines, derived from enantiopure phenylglycidol. This reagent is effective for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

  • Antibacterial Agents : Joshi et al. (1981) synthesized fluorine-containing indole-2,3-dione derivatives with antibacterial activity. These compounds showed efficacy against Staphylococcus albus and Escherichia coli (Joshi et al., 1981).

  • Optical Resolution and Epimerization : Kawachi et al. (1999) reported on the optical resolution and epimerization of fluorosilane having an optically active amino group. This study provides access to optically active silicon compounds (Kawachi et al., 1999).

  • Synthesis of Pyrimidine-Containing Compounds : Kochia et al. (2019) developed a one-pot reaction method for preparing pyrimidine-containing compounds with potential synthetic and pharmacological interest (Kochia et al., 2019).

  • Multicomponent Synthesis of Indenes : Tsukamoto et al. (2007) described a palladium(0)-catalyzed multicomponent synthesis of biologically important 1H-indenes with three substituent groups. This method allows for the combinatorial preparation of unsymmetrically substituted 1H-indenes (Tsukamoto et al., 2007).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Indole derivatives, which are structurally similar to “5-Fluoro-2,3-dihydro-1H-inden-1-amine”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “5-Fluoro-2,3-dihydro-1H-inden-1-amine” could also have potential applications in the field of therapeutics.

properties

IUPAC Name

5-fluoro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586580
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2,3-dihydro-1H-inden-1-amine

CAS RN

148960-33-2
Record name 5-Fluoro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc powder (20.2 g) was added during three hours to the stirred solution of the above oxime (20.2 g) in acetic acid (200 ml) which maintains the temperature at 25°-35° C. The resulting mixture was stirred an additional 12 hours at room temperature. The solids were removed by filtration and the filtrate concentrated in vacuo. The concentrated filtrate was partitioned between water and toluene and the aqueous phase adjusted to pH 12 with ammonium hydroxide and extracted with toluene. Solvent removal in vacuo gave 5-fluoro-1-aminoindan (17.8 g) as a colored oil.
Name
oxime
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Chapter - PSEUDOMONAS AERUGINOSA, 2016 - d-nb.info
Alexander Kiefer: Performed parts of the chemical synthesis work Benjamin Kirsch: Established and planed E. coli reporter gene assays Christine K. Maurer: Established and planed …
Number of citations: 4 d-nb.info

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